4-Cyclopropylbenzo[d][1,3]dioxole
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Overview
Description
4-Cyclopropylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C10H10O2 and a molecular weight of 162.18 g/mol It is a derivative of benzo[d][1,3]dioxole, a structural motif found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylbenzo[d][1,3]dioxole typically involves the cyclopropylation of benzo[d][1,3]dioxole derivatives. One common method is the reaction of benzo[d][1,3]dioxole with cyclopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding cyclopropyl-substituted derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclopropyl-substituted benzo[d][1,3]dioxole derivatives.
Substitution: Halogenated benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
4-Cyclopropylbenzo[d][1,3]dioxole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Cyclopropylbenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s cyclopropyl group can enhance its binding affinity and selectivity for certain targets, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole: The parent compound, which lacks the cyclopropyl group.
4-Methylbenzo[d][1,3]dioxole: A derivative with a methyl group instead of a cyclopropyl group.
4-Ethylbenzo[d][1,3]dioxole: A derivative with an ethyl group instead of a cyclopropyl group.
Uniqueness
4-Cyclopropylbenzo[d][1,3]dioxole is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. The cyclopropyl group can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
4-cyclopropyl-1,3-benzodioxole |
InChI |
InChI=1S/C10H10O2/c1-2-8(7-4-5-7)10-9(3-1)11-6-12-10/h1-3,7H,4-6H2 |
InChI Key |
FQFSPBDMEBQMEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C3C(=CC=C2)OCO3 |
Origin of Product |
United States |
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